molecular formula C14H25ClN2O2 B13558640 N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}-1-methylpiperidine-2-carboxamide hydrochloride

N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}-1-methylpiperidine-2-carboxamide hydrochloride

Cat. No.: B13558640
M. Wt: 288.81 g/mol
InChI Key: CWADNUSZWWRWAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}-1-methylpiperidine-2-carboxamide hydrochloride is a complex organic compound known for its unique bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}-1-methylpiperidine-2-carboxamide hydrochloride typically involves a multi-step process. One common approach is the [2 + 2] cycloaddition reaction, which forms the bicyclic structure. This reaction often utilizes photochemistry to achieve the desired product . The reaction conditions usually involve specific wavelengths of light and controlled temperatures to ensure the correct formation of the bicyclic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can help achieve consistent production at a larger scale .

Chemical Reactions Analysis

Types of Reactions

N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}-1-methylpiperidine-2-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}-1-methylpiperidine-2-carboxamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}-1-methylpiperidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it has been shown to inhibit interleukin receptor-associated kinase 4 (IRAK4), which plays a role in the innate immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}-1-methylpiperidine-2-carboxamide hydrochloride stands out due to its specific substitution pattern and the presence of both piperidine and oxabicyclohexane moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H25ClN2O2

Molecular Weight

288.81 g/mol

IUPAC Name

N-(1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl)-1-methylpiperidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C14H24N2O2.ClH/c1-10-14(8-13(2,9-14)18-10)15-12(17)11-6-4-5-7-16(11)3;/h10-11H,4-9H2,1-3H3,(H,15,17);1H

InChI Key

CWADNUSZWWRWAU-UHFFFAOYSA-N

Canonical SMILES

CC1C2(CC(C2)(O1)C)NC(=O)C3CCCCN3C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.